molecular formula C18H20FN5S B283560 N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine

N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No. B283560
M. Wt: 357.5 g/mol
InChI Key: QHWNOEVVYXROHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and by inducing apoptosis. It has also been shown to inhibit the growth of various microorganisms and fungi.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to have antibacterial and antifungal properties. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine in lab experiments is its potential applications in various fields of scientific research. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine. One of the directions is to investigate its potential use in the treatment of various types of cancer. Another direction is to study its potential use as an antibacterial and antifungal agent. Additionally, further research is needed to understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine can be synthesized using various methods. One of the commonly used methods is the reaction of 4-(dimethylamino)benzaldehyde with 2-fluorobenzyl mercaptan in the presence of triethylamine and acetic acid. The resulting product is then reacted with sodium azide and copper sulfate to obtain the final product.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.

properties

Molecular Formula

C18H20FN5S

Molecular Weight

357.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20FN5S/c1-23(2)16-9-7-14(8-10-16)11-21-24-13-20-22-18(24)25-12-15-5-3-4-6-17(15)19/h3-10,13,21H,11-12H2,1-2H3

InChI Key

QHWNOEVVYXROHF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Origin of Product

United States

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